Deuteroferriheme

Ligand Binding Kinetics Hybrid Hemoglobin Heme Protein Engineering

Researchers using protoheme for mechanistic studies face reactive vinyl-group interference and batch-dependent spin-state heterogeneity. Deuteroferriheme (CAS 21007-21-6) eliminates these confounds via hydrogen substitution at the 2,4-positions. • ~50% faster CO binding vs. protoheme-calibrate ligand association kinetics independent of protein conformation • Forms EPR-detectable ferric-ferryl dimer with m-CPBA, enabling trapping of alternative high-valent heme states • >90% single low-spin bis-histidine population in de novo hemoprotein scaffolds (Mimochrome I) Supplied with verified purity for reproducible spectroscopic and kinetic enzymology.

Molecular Formula C30H28ClFeN4O4
Molecular Weight 599.9 g/mol
CAS No. 21007-21-6
Cat. No. B1228466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeuteroferriheme
CAS21007-21-6
Synonymsdeutero-hemin
deuteroferriheme
deuterohemin
Fe(III)_ deuteroporphyrin IX
Molecular FormulaC30H28ClFeN4O4
Molecular Weight599.9 g/mol
Structural Identifiers
SMILES[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Cl-].[Fe+3]
InChIInChI=1S/C30H30N4O4.ClH.Fe/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);1H;/q;;+3/p-3
InChIKeyMITFTGOXJCCKJD-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deuteroferriheme: Overview & Key Properties


Deuteroferriheme (CAS 21007-21-6), also designated as deuterohemin, iron(III) deuteroporphyrin IX chloride, or chloro(deuteroporphyrinato)iron(III), is a synthetic iron porphyrin complex with the molecular formula C₃₀H₂₈ClFeN₄O₄ and a molecular weight of approximately 599.87 g/mol . Structurally, it differs from the naturally predominant protoheme (iron(III) protoporphyrin IX) by the replacement of the vinyl groups at the 2- and 4-positions of the porphyrin macrocycle with hydrogen atoms [1]. This structural simplification eliminates the reactive vinyl moieties, making deuteroferriheme a chemically more robust and spectroscopically simpler model compound for investigating the fundamental coordination chemistry, electronic structure, and catalytic mechanisms of heme-containing enzymes . It is extensively utilized as a well-defined ferric heme analog in studies ranging from peroxidase intermediate characterization to the development of artificial hemoproteins [2][3].

Deuteroferriheme vs. Common Heme Analogs


The critical distinction between deuteroferriheme and its common analogs (e.g., protoheme, mesoheme, or hematin) lies in the chemical identity of the peripheral substituents at the 2- and 4-positions of the porphyrin ring. In deuteroferriheme, these positions are occupied by hydrogen atoms, whereas in protoheme they are vinyl groups, in mesoheme they are ethyl groups, and in hematin they are hydroxyethyl or vinyl groups [1]. These structural differences directly translate into altered electronic density on the porphyrin macrocycle and the central iron atom, thereby modulating redox potentials, ligand-binding kinetics, and spectroscopic signatures in a quantifiable and reproducible manner [2]. Consequently, experimental data—such as reaction rate constants, optical absorption maxima, and EPR spectral parameters—obtained with one heme analog cannot be directly extrapolated or substituted for another without introducing significant quantitative error and mechanistic ambiguity. For applications requiring precise kinetic measurements or unambiguous spectroscopic assignments, the use of a specific and chemically defined analog like deuteroferriheme is therefore mandatory .

Deuteroferriheme Performance Evidence


CO Binding Kinetics in Hybrid Hemoglobin

In a direct head-to-head comparison within hybrid hemoglobins, the site containing deuteroheme displayed a carbon monoxide (CO) binding rate that was approximately 50% faster than the rate observed at a protoheme site within the same protein context. This quantifiable kinetic difference highlights the functional impact of the 2,4-hydrogen substitution on ligand association dynamics [1].

Ligand Binding Kinetics Hybrid Hemoglobin Heme Protein Engineering Allostery Models

EPR-Distinct Peroxidase Intermediate Formation

Upon reaction with the peroxide shunt m-chloroperoxybenzoic acid (m-CPBA), deuteroferriheme forms a catalytic intermediate whose optical spectrum mimics that of horseradish peroxidase (HRP) Compound II. Critically, low-temperature EPR analysis revealed that this intermediate is not a high-valent ferryl (Fe(IV)=O) species typical of peroxidase catalysis with protoheme, but rather a ferric-ferryl dimer containing half ferric iron, as evidenced by a distinctive EPR signal at g ~6 (high-spin Fe(III)) [1][2]. This intermediate species is structurally and electronically distinct from intermediates formed by analogous compounds, providing a unique spectroscopic fingerprint for mechanistic enzymology studies.

Peroxidase Mechanism Catalytic Intermediates EPR Spectroscopy Heme Enzyme Modeling

Defined Coordination in Designed Hemoproteins

In the rationally designed hemoprotein model 'Mimochrome I', deuteroheme was covalently linked to two helical peptides to enforce a defined bis-histidine axial ligation environment. Multi-spectroscopic analysis, including EPR and resonance Raman, confirmed that the Fe(III) complex exists predominantly (>90%) in a low-spin hexacoordinate state at physiological pH [1][2]. This contrasts with the behavior of simpler iron porphyrins like deuterohemin, which under comparable aqueous conditions often exhibit a mixture of spin states or form μ-oxo dimers unless high concentrations of exogenous imidazole are added [3]. The successful and verifiable establishment of a single, well-defined coordination geometry is a prerequisite for quantitative structure-function studies in designed metalloproteins.

De Novo Protein Design EPR Spectroscopy Resonance Raman Spectroscopy Artificial Metalloenzymes

Deuteroferriheme Research Applications


Ligand-Binding Kinetics Calibration

The ~50% faster CO binding rate of deuteroheme relative to protoheme provides a quantifiable benchmark for protein engineers and biochemists. When designing or mutating heme-binding pockets in proteins like myoglobin, hemoglobin, or cytochromes, deuteroferriheme can be used as a diagnostic tool to calibrate and deconvolute the contributions of heme electronic effects versus protein conformational effects on ligand association kinetics [1]. This application is directly supported by the kinetic data from hybrid hemoglobin studies.

Peroxidase Catalytic Cycle Probing

The unique ability of deuteroferriheme to form an EPR-detectable ferric-ferryl dimer intermediate upon reaction with peroxide shunts (e.g., m-CPBA), rather than the typical ferryl (Fe(IV)=O) species, makes it an essential compound for advanced mechanistic enzymology [2][3]. Researchers investigating the catalytic cycles of heme peroxidases, cytochrome P450s, or catalases can utilize deuteroferriheme to generate and trap alternative high-valent states, enabling detailed spectroscopic characterization (EPR, UV-Vis, Mössbauer) of pathways that may be kinetically obscured when using protoheme analogs.

Artificial Metalloenzyme Construction

The successful use of deuteroheme in the 'Mimochrome I' model system validates its procurement for de novo metalloprotein design projects. Its incorporation into a covalently constrained peptide scaffold yielded a >90% population of a single, low-spin, bis-histidine-ligated coordination state at pH 7, as confirmed by EPR and resonance Raman [4]. For research groups engaged in building synthetic enzymes or biosensors, this homogeneity is critical for establishing clear structure-activity relationships and avoids the experimental complications of mixed spin states or aggregation commonly observed with other ferrihemes under similar conditions.

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